1,2-Dimethylhydrazine dihydrochloride

Vue d'ensemble

Description

1,2-Dimethylhydrazine dihydrochloride (DMH, CAS 306-37-6) is a synthetic hydrazine derivative widely used in experimental oncology to induce colorectal and vascular tumors in rodents . It is a white crystalline solid with a fishy odor and acts as a DNA alkylating agent, metabolizing into reactive intermediates that generate free radicals, methylate nucleic acids, and induce oxidative DNA damage in colonic epithelial cells . DMH is administered via subcutaneous, intrarectal, or oral routes, with carcinogenic effects observed at doses as low as 15 mg/kg in rats and 0.001% in drinking water in mice . Its organotropism is notable: it primarily targets the distal colon and blood vessels, producing adenocarcinomas and angiosarcomas, respectively .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorhydrate de 1,2-diméthylhydrazine peut être synthétisé selon plusieurs méthodes. Une voie de synthèse courante implique la réaction de l'hydrazine avec des agents méthylant. Par exemple, l'hydrazine peut réagir avec l'iodure de méthyle pour former de la 1,2-diméthylhydrazine, qui est ensuite traitée avec de l'acide chlorhydrique pour produire le sel chlorhydrate.

Une autre méthode implique la réaction du chlorure de benzoyle avec le sulfate d'hydrazine pour former de la dibenzoylhydrazine symétrique. Cet intermédiaire est ensuite mis à réagir avec du sulfate de diméthyle pour produire de la dibenzoyldiméthylhydrazine symétrique. Finalement, ce composé est reflué avec de l'acide chlorhydrique, suivi d'une distillation à la vapeur et d'une cristallisation pour obtenir le chlorhydrate de 1,2-diméthylhydrazine .

Méthodes de production industrielle

La production industrielle du chlorhydrate de 1,2-diméthylhydrazine implique généralement une méthylation à grande échelle de dérivés de l'hydrazine. Le processus est optimisé pour un rendement et une pureté élevés, utilisant souvent des réacteurs à flux continu et des techniques de purification avancées pour garantir que le produit final répond aux normes de qualité rigoureuses.

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de 1,2-diméthylhydrazine subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des nitrosamines correspondantes, qui sont importantes en raison de leurs propriétés cancérogènes.

Réduction : Le composé peut être réduit pour former des dérivés de l'hydrazine.

Substitution : Il peut participer à des réactions de substitution nucléophile, où le groupe diméthylhydrazine est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courantes

Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.

Agents réducteurs : Hydrure de lithium et d'aluminium, borohydrure de sodium.

Réactifs de substitution : Halogénures d'alkyle, chlorures d'acyle.

Principaux produits

Produits d'oxydation : Nitrosamines.

Produits de réduction : Dérivés de l'hydrazine.

Produits de substitution : Diverses hydrazines substituées en fonction des réactifs utilisés.

4. Applications de la recherche scientifique

Le chlorhydrate de 1,2-diméthylhydrazine est largement utilisé en recherche scientifique en raison de sa puissante activité biologique. Parmi les applications clés, citons :

Études sur la carcinogénèse : Il est utilisé pour induire le cancer du côlon chez les rongeurs, ce qui fournit un modèle pour étudier les mécanismes de développement du cancer et pour tester des thérapies anticancéreuses potentielles.

Synthèse chimique : Il sert de réactif dans la synthèse de divers composés organiques, en particulier dans la préparation de dérivés de l'hydrazine.

Recherche biologique : Le composé est utilisé pour étudier les effets des cancérogènes sur les processus cellulaires et moléculaires, y compris les mécanismes de dommages à l'ADN et de réparation de l'ADN.

Applications industrielles : Il est utilisé dans la production de certains produits pharmaceutiques et agrochimiques, où sa réactivité est utilisée dans la synthèse d'ingrédients actifs.

5. Mécanisme d'action

Les effets cancérogènes du chlorhydrate de 1,2-diméthylhydrazine sont principalement dus à sa capacité à former des adduits de l'ADN, ce qui entraîne des mutations et une instabilité génomique. Le composé est métabolisé dans le foie pour former des intermédiaires réactifs, qui interagissent ensuite avec l'ADN, provoquant une alkylation et des mutations ultérieures. Ces mutations peuvent activer des oncogènes ou inactiver des gènes suppresseurs de tumeurs, ce qui entraîne une prolifération cellulaire incontrôlée et la formation de tumeurs .

Applications De Recherche Scientifique

Pharmaceutical Development

DMH plays a pivotal role in the synthesis of active pharmaceutical ingredients (APIs). Its ability to introduce nitrogen groups efficiently makes it invaluable for constructing complex molecular frameworks found in therapeutic agents:

- Antiviral Drugs : DMH is utilized in synthesizing compounds that exhibit antiviral properties.

- Antidepressants : The compound aids in developing nitrogen-containing frameworks essential for certain antidepressant medications.

- Anticancer Compounds : DMH is crucial in creating drugs targeting various cancers, including colon cancer .

Agricultural Chemistry

In the agricultural sector, DMH is used to synthesize pesticides and herbicides. Its chemical properties assist in constructing effective compounds for pest control:

- Pesticides : DMH derivatives are employed to create novel pesticides that are more effective and environmentally friendly.

- Herbicides : The compound's reactivity allows for the development of herbicides with improved efficacy against weeds .

Research and Analytical Chemistry

DMH is also utilized in research laboratories for method development:

- Chemical Analysis : Its predictable reactivity makes it an excellent candidate for developing standard testing procedures.

- Environmental Testing : DMH is used to create stable products under controlled conditions, essential for compliance with environmental regulations .

Case Study 1: DMH-Induced Carcinogenesis

Research has shown that DMH is widely used as a carcinogen to induce colon cancer in animal models. A study involving female CF1 mice demonstrated that administration of DMH resulted in a high incidence of colon adenocarcinomas, highlighting its role as a potent carcinogen .

| Study | Model Organism | Dose (mg/kg) | Tumor Incidence (%) |

|---|---|---|---|

| Deschner & Long (1977) | CF1 Mice | 20 mg/kg | 83% developed colonic neoplasms |

| NCBI (1999) | Rats | 30 mg/kg | Significant tumor development observed |

Case Study 2: Antitumor Effects of Aged Garlic Extract

A study investigated the antitumor effects of aged garlic extract (AGE) on rats with DMH-induced carcinogenesis. The findings suggested that AGE could inhibit tumor development, providing insights into potential therapeutic strategies against DMH-induced cancers .

Mécanisme D'action

The carcinogenic effects of 1,2-dimethylhydrazine hydrochloride are primarily due to its ability to form DNA adducts, leading to mutations and genomic instability. The compound is metabolized in the liver to form reactive intermediates, which then interact with DNA, causing alkylation and subsequent mutations. These mutations can activate oncogenes or inactivate tumor suppressor genes, leading to uncontrolled cell proliferation and tumor formation .

Comparaison Avec Des Composés Similaires

Comparison with Similar Hydrazine Derivatives

Hydrazine Sulfate

- Structure and Activity: Unlike DMH, hydrazine sulfate lacks methyl groups. This structural difference reduces its carcinogenic potency. In Syrian golden hamsters, hydrazine sulfate (0.012% in drinking water) failed to induce significant tumors, whereas DMH caused angiosarcomas in 82–89% of animals .

- Species Specificity: Hydrazine sulfate’s carcinogenicity is species-dependent.

1,1-Dimethylhydrazine (Unsymmetrical DMH)

- Structural Impact: The unsymmetrical methyl group arrangement in 1,1-DMH alters metabolic activation and target organs. It induces liver and kidney tumors in mice but lacks DMH’s colon-specific carcinogenicity .

- Mechanistic Divergence: Unlike DMH, which generates azoxymethane (a colon-specific procarcinogen), 1,1-DMH produces methyl radicals that cause systemic DNA damage, explaining its multi-organ tumorigenicity .

Benzylhydrazine Dihydrochloride and Phenylhydrazine Hydrochloride

- Potency and Targets: These aromatic hydrazines exhibit weaker carcinogenic effects. In Swiss mice, chronic administration induced lung and liver tumors but at lower incidences compared to DMH’s 92–98% angiosarcoma rates .

- Metabolic Stability : The benzene ring in these compounds slows metabolic activation, reducing their ability to form DNA adducts compared to DMH’s rapid conversion to methylating agents .

Key Comparative Data

Table 1: Carcinogenic Profiles of Hydrazine Derivatives

Table 2: Dose-Response Relationships

Mechanistic and Structural Insights

- Symmetry Matters: DMH’s symmetrical methyl groups facilitate selective activation in the colon and vascular endothelium. This contrasts with unsymmetrical derivatives like 1,1-DMH, which exhibit erratic organotropism .

- Metabolic Activation : DMH requires enzymatic conversion (e.g., CYP2E1) to azoxymethane, whereas hydrazine sulfate and benzylhydrazine act via direct oxidative stress, explaining their lower potency .

- Species Sensitivity : Mice and rats show higher susceptibility to DMH-induced colon tumors, while hamsters are more prone to vascular tumors, highlighting metabolic and genetic variability .

Activité Biologique

1,2-Dimethylhydrazine dihydrochloride (DMH) is a well-known chemical compound primarily recognized for its potent carcinogenic properties, particularly in the induction of colon cancer in various animal models. This article delves into the biological activity of DMH, focusing on its mechanisms of action, metabolic pathways, and the effects observed in experimental studies.

1,2-Dimethylhydrazine is a member of the hydrazine family and acts as a strong DNA alkylating agent. Upon administration, DMH undergoes metabolic activation to form reactive metabolites that interact with DNA, leading to mutagenic changes. The primary mechanism involves the methylation of guanine bases at the N-7 position, resulting in mispairing during DNA replication. This process ultimately contributes to tumorigenesis through the formation of mutations and aberrant crypt foci (ACF) in the colon .

Metabolic Pathway

The metabolic activation of DMH involves several enzymatic steps:

- Conversion to Azoxymethane (AOM) : DMH is converted in the liver to AOM, which is further processed into methylazoxymethanol (MAM), a highly reactive metabolite that can alkylate macromolecules .

- Formation of Reactive Oxygen Species (ROS) : The metabolism also leads to the generation of ROS, which can cause oxidative damage to cellular components, exacerbating carcinogenic processes .

Experimental Evidence and Case Studies

Numerous studies have explored the carcinogenic effects of DMH using rodent models. Below are key findings from various research efforts:

Tumor Induction Studies

- Colon Carcinogenesis : In a notable study, male Fischer 344 rats treated with DMH exhibited a high incidence of colonic neoplasms. Specifically, over 83% of treated mice developed colonic tumors after receiving six weekly subcutaneous injections .

- Dose-Response Relationship : Another study demonstrated a positive dose–response relationship for tumor incidence across various doses administered to mice and rats. Tumor types included angiomas and angiosarcomas, with higher doses correlating with increased tumor frequency .

Protective Agents

Research has also investigated potential chemopreventive agents against DMH-induced carcinogenesis:

- Vanadium Supplementation : A study found that vanadium could inhibit DNA-protein cross-links and reduce ACF formation in rats treated with DMH. This suggests a protective role against colon cancer development .

- Curcumin Treatment : Curcumin has shown promise in reducing ACF and improving redox status in DMH-treated mice. It was found to decrease iNOS expression and promote apoptosis in dysplastic cells .

Summary Table of Key Findings

Q & A

Basic Research Questions

Q. What are the standard protocols for inducing colon tumors in rodents using DMH?

DMH is widely used to model colorectal carcinogenesis. Key methodological steps include:

- Dose and Administration : Subcutaneous injections at 20–40 mg/kg body weight weekly for 10–20 weeks, depending on rodent strain and desired tumor latency .

- Preparation : DMH is dissolved in saline (pH-adjusted to 6.5–7.0 with NaOH) to prevent decomposition .

- Monitoring : Tumor progression is tracked via colonoscopy or histopathology at 20–36 weeks post-induction .

- Controls : Include a vehicle-only group to distinguish spontaneous tumors from DMH-induced lesions .

Q. How to assess DMH-induced DNA damage in experimental models?

The comet assay is a standard method for detecting genotoxicity:

- Cell Preparation : Isolate colonocytes or hepatocytes via enzymatic digestion (e.g., collagenase) .

- Electrophoresis : Use alkaline conditions (pH >13) to detect single-strand breaks; run at 1 V/cm for 20–30 minutes .

- Scoring : Quantify % DNA in the comet tail using software (e.g., CASP); compare to positive controls (e.g., N-nitrosodimethylamine) .

- Validation : Include a positive control group (e.g., 20 mg/kg DMH) to confirm assay sensitivity .

Q. What safety protocols are critical for handling DMH in laboratories?

- Storage : Keep in airtight, light-resistant containers at 2–8°C .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure .

- Decontamination : Neutralize spills with 10% acetic acid followed by sodium bicarbonate .

- Waste Disposal : Incinerate DMH-contaminated materials at >1,000°C to prevent environmental release .

Advanced Research Questions

Q. How to address discrepancies in carcinogenic latency periods influenced by dietary variables?

DMH-induced tumor latency varies with dietary interventions (e.g., probiotics, high-fat diets):

- Study Design : Use isocaloric diets to isolate dietary effects; monitor fecal short-chain fatty acids (SCFAs) to link microbial changes to tumor suppression .

- Sampling Intervals : Conduct interim necropsies at 20, 30, and 40 weeks to capture latency shifts .

- Statistical Models : Apply time-to-event analysis (Cox regression) to account for variable tumor onset .

Q. What challenges arise in extrapolating DMH rodent data to human carcinogenesis risk?

- Metabolic Differences : Rodent hepatic CYP2E1 activity exceeds humans, altering DMH bioactivation to methylazoxymethanol (MAM) .

- Dose Scaling : Use allometric scaling (mg/m² body surface area) instead of mg/kg for human equivalence .

- Confounding Factors : Human studies lack controlled variables (e.g., gut microbiota), necessitating multi-omics validation (e.g., metagenomics, metabolomics) .

Q. How to optimize comet assay parameters for DMH genotoxicity studies?

- Tissue Selection : Prioritize colonocytes over hepatocytes for site-specific DNA damage .

- Electrophoresis Buffer : Use 0.3 M NaOH/1 mM EDTA for optimal DNA unwinding .

- Inter-Laboratory Validation : Adopt JaCVAM guidelines for comet assay standardization, including blinded scoring and replicate slides .

Q. How to validate microbial interventions in DMH-induced CRC models?

- Microbiota Modulation : Administer probiotics (e.g., Lactobacillus acidophilus) via drinking water (10⁹ CFU/day) 2 weeks pre-DMH exposure .

- Endpoint Analysis : Quantify tumor multiplicity, size, and apoptosis markers (e.g., caspase-3) .

- Mechanistic Studies : Perform fecal microbiota transplantation (FMT) to confirm causal roles of specific taxa .

Q. How to resolve conflicting data on DMH’s developmental toxicity?

- Species-Specific Effects : Hamsters show no developmental toxicity at 25 mg/kg, but mice may exhibit fetal mortality at higher doses .

- Route of Exposure : Compare oral vs. subcutaneous administration to assess placental transfer efficiency .

- Dose-Response Analysis : Use benchmark dose modeling (BMD) to identify NOAEL/LOAEL thresholds .

Propriétés

Numéro CAS |

306-37-6 |

|---|---|

Formule moléculaire |

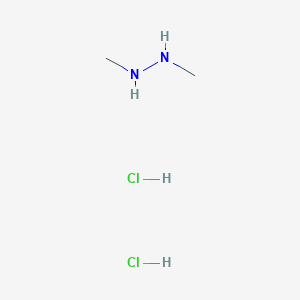

C2H9ClN2 |

Poids moléculaire |

96.56 g/mol |

Nom IUPAC |

1,2-dimethylhydrazine;hydrochloride |

InChI |

InChI=1S/C2H8N2.ClH/c1-3-4-2;/h3-4H,1-2H3;1H |

Clé InChI |

RYFKTZXULZNOCC-UHFFFAOYSA-N |

SMILES |

CNNC.Cl.Cl |

SMILES canonique |

CNNC.Cl |

melting_point |

333 to 336 °F (decomposes) (NTP, 1992) |

Key on ui other cas no. |

306-37-6 |

Description physique |

Prisms (from water) or white crystalline powder. Distinct amine fishy or ammonia-like odor. (NTP, 1992) White crystalline solid with fishy or ammonia-like odor; [CAMEO] |

Pictogrammes |

Acute Toxic; Health Hazard |

Solubilité |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) |

Synonymes |

1,2-Dimethyl-hydrazine Dihydrochloride; 1,2-Dimethylhydrazinium dichloride; Dimethylhydrazine dihydrochloride; Dimethylhydrazinium Dichloride; N,N’-Dimethylhydrazine Dihydrochloride; sym-Dimethylhydrazine Dihydrochloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.